Cas no 55174-61-3 (2-(3,4-Dimethoxyphenyl)propan-1-amine)
2-(3,4-Dimethoxyphenyl)propan-1-amine is a substituted phenethylamine derivative featuring a dimethoxy phenyl group and a primary amine functionality. This compound is of interest in organic synthesis and pharmaceutical research due to its structural similarity to bioactive molecules, particularly those targeting neurotransmitter systems. The presence of methoxy groups at the 3- and 4-positions enhances its electronic properties, making it a versatile intermediate for further functionalization. Its well-defined molecular structure ensures consistent reactivity, facilitating applications in the development of ligands, chiral auxiliaries, or pharmacologically active compounds. High purity and stability under standard conditions further support its utility in laboratory and industrial settings.
55174-61-3 structure
Product Name:2-(3,4-Dimethoxyphenyl)propan-1-amine
CAS No:55174-61-3
MF:C11H17NO2
MW:195.258183240891
CID:375048
PubChem ID:171416
Update Time:2025-10-19
2-(3,4-Dimethoxyphenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(3,4-Dimethoxyphenyl)propan-1-amine
- Benzeneethanamine,3,4-dimethoxy-b-methyl-
- 3,4-Dimethoxy-beta-methylphenethylamine
- 55174-61-3
- AKOS009459977
- EN300-78085
- NS00059156
- RRARQHPQZWUMFW-UHFFFAOYSA-N
- DTXSID00866466
- SCHEMBL3654988
- EINECS 259-510-9
- (R)-2-(3,4-Dimethoxyphenyl)propan-1-amine
- G58025
- 68225-61-6
- DB-324334
-
- Inchi: 1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3
- InChI Key: RRARQHPQZWUMFW-UHFFFAOYSA-N
- SMILES: O(C)C1=C(C=CC(=C1)C(C)CN)OC
Computed Properties
- Exact Mass: 195.126
- Monoisotopic Mass: 195.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 44.5Ų
Experimental Properties
- Density: 1.021
- Boiling Point: 288°C at 760 mmHg
- Flash Point: 139.1°C
- Refractive Index: 1.511
2-(3,4-Dimethoxyphenyl)propan-1-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(3,4-Dimethoxyphenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B428818-10mg |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B428818-50mg |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B428818-100mg |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 100mg |
$ 250.00 | 2022-06-07 | ||
| Enamine | EN300-78085-0.05g |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 90% | 0.05g |
$135.0 | 2023-02-12 | |
| Enamine | EN300-78085-0.1g |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 90% | 0.1g |
$202.0 | 2023-02-12 | |
| Enamine | EN300-78085-0.25g |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 90% | 0.25g |
$288.0 | 2023-02-12 | |
| Enamine | EN300-78085-0.5g |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 90% | 0.5g |
$480.0 | 2023-02-12 | |
| Enamine | EN300-78085-1.0g |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 90% | 1.0g |
$614.0 | 2023-02-12 | |
| Enamine | EN300-78085-2.5g |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 90% | 2.5g |
$1202.0 | 2023-02-12 | |
| Enamine | EN300-78085-5.0g |
2-(3,4-dimethoxyphenyl)propan-1-amine |
55174-61-3 | 90% | 5.0g |
$1779.0 | 2023-02-12 |
2-(3,4-Dimethoxyphenyl)propan-1-amine Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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